molecular formula C10H13N3O B14850368 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one

1-(4-Methyl-pyridin-2-YL)-piperazin-2-one

Cat. No.: B14850368
M. Wt: 191.23 g/mol
InChI Key: WYNOTPKGCUHTNF-UHFFFAOYSA-N
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Description

1-(4-Methyl-pyridin-2-YL)-piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a 4-methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one can be synthesized through the condensation of 2-amino-4-methylpyridine with ethylacetoacetate via microwave irradiation. This method involves the acetoacetylation of the amino group, followed by cyclization to form the piperazine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure complete conversion of the starting materials to the desired product without the formation of side products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

1-(4-Methyl-pyridin-2-YL)-piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions, leading to therapeutic effects .

Comparison with Similar Compounds

  • (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
  • (4-Methyl-pyridin-2-yl)-phenyl-methanone

Comparison: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one is unique due to its piperazine ring, which imparts different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(4-methylpyridin-2-yl)piperazin-2-one

InChI

InChI=1S/C10H13N3O/c1-8-2-3-12-9(6-8)13-5-4-11-7-10(13)14/h2-3,6,11H,4-5,7H2,1H3

InChI Key

WYNOTPKGCUHTNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2CCNCC2=O

Origin of Product

United States

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